molecular formula C10H10N2S B6601315 2-Methyl-3-(methylsulfanyl)quinoxaline CAS No. 78677-13-1

2-Methyl-3-(methylsulfanyl)quinoxaline

Cat. No.: B6601315
CAS No.: 78677-13-1
M. Wt: 190.27 g/mol
InChI Key: NLOCLVQVBIIVDC-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylsulfanyl)quinoxaline is a chemical compound based on the quinoxaline scaffold, a nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery. Quinoxaline derivatives are recognized as privileged structures in the development of novel anticancer agents. These compounds have been demonstrated to exhibit antiproliferative activity through multiple mechanisms, including the inhibition of tyrosine kinases , C-MET kinase inhibition , induction of apoptosis , and tubulin polymerization inhibition . Furthermore, molecular docking studies suggest that quinoxaline-based peptidomimetics can bind to the allosteric site of human thymidylate synthase (hTS), a key enzyme in DNA synthesis, representing a unique mechanism for inhibiting tumor cell growth . Beyond oncology, the quinoxaline core is a structural fragment found in compounds with a diverse range of biological activities, including antimicrobial, antituberculous, and antifungal properties . This makes this compound a valuable intermediate or building block for researchers synthesizing more complex heterocyclic systems for biological evaluation . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the most recent advancements regarding the applications of quinoxaline derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-methylsulfanylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-10(13-2)12-9-6-4-3-5-8(9)11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOCLVQVBIIVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511348
Record name 2-Methyl-3-(methylsulfanyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78677-13-1
Record name 2-Methyl-3-(methylsulfanyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 3 Methylsulfanyl Quinoxaline and Its Analogues

Classical Synthesis Approaches to the Quinoxaline (B1680401) Nucleus

The traditional and most fundamental route to the quinoxaline core involves the cyclocondensation of an aromatic diamine with a 1,2-dicarbonyl compound. The synthesis of 2-Methyl-3-(methylsulfanyl)quinoxaline via this classical pathway is a multi-step process, beginning with the formation of the quinoxaline ring, followed by functionalization to introduce the sulfur-containing group.

Condensation Reactions of o-Phenylenediamines with α-Dicarbonyl Compounds

The seminal and most widely utilized method for constructing the quinoxaline nucleus is the condensation reaction between an o-phenylenediamine (B120857) and an α-dicarbonyl compound. nih.govresearchgate.net This reaction, first reported by Körner and Hinsberg in 1884, forms the pyrazine (B50134) ring fused to the benzene (B151609) ring. nih.govresearchgate.net The reaction is versatile, tolerating a wide array of substituents on both the diamine and dicarbonyl components, and can be performed under various conditions, from acidic or basic catalysis to neutral, solvent-free, or microwave-assisted environments. google.comtsijournals.com

For the synthesis of a 3-methyl-substituted quinoxaline, a common α-dicarbonyl precursor is pyruvic acid or its derivatives. tsijournals.com The reaction proceeds by the initial formation of a Schiff base between one amino group of the o-phenylenediamine and one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring.

Various catalysts have been employed to improve the efficiency and yield of this condensation. These include:

Acid catalysts: Hydrochloric acid or p-toluenesulfonic acid are traditionally used. google.comtsijournals.com

Organocatalysts: Nitrilotris(methylenephosphonic acid) has been shown to catalyze the reaction efficiently, providing high yields in short reaction times. nih.gov

Heterogeneous catalysts: Materials like silica (B1680970) nanoparticles and alumina-supported molybdophosphovanadates offer advantages such as mild reaction conditions (room temperature), high yields, and easy catalyst recovery and reuse. tsijournals.comorganic-chemistry.org

Table 1: Examples of Catalysts in Quinoxaline Synthesis via Condensation

Catalyst Substrates Solvent Conditions Yield (%) Reference
Nitrilotris(methylenephosphonic acid) (5 mol%) o-Phenylenediamines, 1,2-Dicarbonyls Not specified Not specified 80–97 nih.gov
Ammonium (B1175870) Bifluoride (NH₄HF₂) o-Phenylenediamines, 1,2-Dicarbonyls Aqueous Ethanol (B145695) Not specified 90–98 nih.gov
Alumina-supported CuH₂PMo₁₁VO₄₀ o-Phenylenediamine, Benzil Toluene (B28343) 25°C, 2h 92 organic-chemistry.org
Iodine (I₂) o-Phenylenediamines, 1,2-Dicarbonyls Not specified Microwave High google.com

Formation of 3-Methyl-2(1H)-quinoxalinethione Intermediates

To arrive at the target compound, this compound, a key intermediate, 3-Methyl-2(1H)-quinoxalinethione, must be prepared. This is typically achieved in a two-step sequence starting from the corresponding oxygen analogue, 3-methyl-2(1H)-quinoxalinone.

First, 3-methyl-2(1H)-quinoxalinone (also known as 3-methyl-2-quinoxalinol) is synthesized. This is accomplished by the condensation of o-phenylenediamine with pyruvic acid or its salt, sodium pyruvate, often in an acidic medium like aqueous acetic acid. researchgate.netchemicalbook.com This reaction yields the stable quinoxalinone core. researchgate.nettsijournals.com

The second step is the thionation of the carbonyl group (specifically, a cyclic amide or lactam) of the 3-methyl-2(1H)-quinoxalinone. This transformation is commonly achieved using a thionating agent, with Lawesson's Reagent being the most prominent and effective choice for this purpose. nih.govorganic-chemistry.org The reaction involves heating the quinoxalinone with Lawesson's Reagent in an inert solvent such as toluene or xylene. nih.gov The mechanism involves the conversion of the C=O group to a C=S group, yielding the desired 3-Methyl-2(1H)-quinoxalinethione intermediate. organic-chemistry.orgnih.gov While phosphorus pentasulfide (P₄S₁₀) can also be used, Lawesson's Reagent is often preferred as it typically requires milder conditions and gives cleaner reactions with higher yields. nih.govorganic-chemistry.org

S-Alkylation of Thioquinoxalinones to Form Methylsulfanyl Group

The final step in this classical pathway is the S-alkylation of the 3-Methyl-2(1H)-quinoxalinethione intermediate. The thioamide group in the intermediate exists in tautomeric equilibrium with its thiol form, 3-methylquinoxaline-2-thiol. Deprotonation with a base creates a potent nucleophilic thiolate anion, which readily reacts with an alkylating agent to form a stable thioether (or methylsulfanyl) group.

Methyl iodide is a highly effective and commonly used methylating agent for this transformation. nih.gov The reaction is typically carried out by first treating the 3-Methyl-2(1H)-quinoxalinethione with a suitable base, such as sodium hydroxide (B78521), sodium ethoxide, or triethylamine (B128534), in a solvent like ethanol or DMF. This generates the thiolate anion, which then undergoes a nucleophilic substitution reaction with methyl iodide, displacing the iodide ion and forming the C-S bond. This yields the final product, this compound.

Dimethyl sulfate (B86663) is another powerful and cost-effective methylating agent that can be used for the S-alkylation of the thioquinoxalinone intermediate. The reaction proceeds via a similar mechanism to that of methyl iodide. The thioquinoxalinone is deprotonated with a base in an appropriate solvent, and the resulting thiolate attacks one of the methyl groups of dimethyl sulfate, with the methylsulfate (B1228091) anion acting as the leaving group. This method also effectively produces this compound. Caution is generally advised when using dimethyl sulfate due to its toxicity.

Modern and Catalytic Synthetic Strategies

While the classical pathway is robust, modern organic synthesis has driven the development of more efficient, atom-economical, and environmentally benign methods. These strategies often involve transition-metal catalysis or novel one-pot procedures to construct the quinoxaline ring system.

Recent advances have focused on creating the quinoxaline nucleus from precursors other than α-dicarbonyls or by using advanced catalytic systems. These methods include:

Oxidative Cyclization: Reactions of o-phenylenediamines with α-haloketones can proceed without a catalyst in water or green solvents like ethanol to afford quinoxalines. nih.gov

Transition-Metal Catalysis: Nickel-catalyzed systems have been developed for the synthesis of quinoxalines from 2-nitroanilines, which are reduced in situ to the diamine before condensation. chemicalbook.com Copper-catalyzed three-component reactions of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) also provide an efficient route to the quinoxaline core. chemicalbook.com

Green Catalysis: The use of eco-friendly catalysts and solvents is a major focus. Ionic liquids have been used as both the solvent and catalyst for the condensation of o-phenylenediamine with α-halogenated esters to form quinoxaline derivatives at room temperature. google.com Nanocatalysts, such as those based on cobalt or silica, provide high efficiency and excellent recyclability. tsijournals.com

One-Pot Syntheses: Strategies that combine multiple reaction steps into a single operation are highly desirable. For example, a one-pot synthesis of quinoxalines from 2-nitroaniline (B44862) can be achieved using graphene oxide as a catalyst, which facilitates both the initial reduction of the nitro group and the subsequent cyclocondensation. nih.gov

These modern approaches, while not always directly targeting this compound, provide powerful toolkits for synthesizing a wide range of substituted quinoxaline analogues, which could then be further functionalized to introduce the desired methylsulfanyl group.

Microwave-Assisted Synthesis Protocols for Quinoxaline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often resulting in higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tsijournals.comnih.gov For the synthesis of the quinoxaline core, microwave irradiation is frequently employed to facilitate the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds. researchgate.nettsijournals.com This approach is often conducted under solvent-free conditions, aligning with the principles of green chemistry. tsijournals.comtsijournals.com

The versatility of this method has been demonstrated in the synthesis of complex quinoxaline analogues. For instance, a novel class of 3-(2-methylquinoxalin-3-yl)-2-(substitutedphenyl)thiazolidin-4-ones was prepared using microwave irradiation on a silica solid support, showcasing the applicability of this technique for creating scaffolds containing the 2-methylquinoxaline (B147225) core. nih.gov The efficiency of microwave-assisted synthesis allows for rapid access to a library of quinoxaline derivatives, which can then serve as precursors for further functionalization. tsijournals.com

Interactive Table: Microwave-Assisted Synthesis of Quinoxaline Derivatives
ReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
o-phenylenediamine, GlyoxalMicrowave (160 W)60 secondsHigh tsijournals.comresearchgate.nettsijournals.com
o-phenylenediamine, BenzilMicrowave (160 W), Solvent-free60 secondsHigh tsijournals.comresearchgate.net
Pyridine-2,3-diamine, 1-Phenyl-propane-1,2-dioneMgBr2·OEt2, Microwave1-2.5 min94 nih.gov
3-Amino-2-methylquinoxaline, Thioglycolic acid, Aromatic aldehydesSilica, Microwave, Solvent-freeNot SpecifiedGood nih.gov

Visible-Light-Mediated Synthesis Approaches for Sulfenylated Heterocycles

Visible-light photoredox catalysis represents a cutting-edge, sustainable strategy for forging new chemical bonds under mild conditions. This methodology is particularly relevant for the synthesis of this compound as it provides a direct route to C–S bond formation. researchgate.net Recent studies have demonstrated the direct C–H sulfenylation of quinoxalin-2(1H)-ones using thiols, operating under visible light without the need for a photocatalyst. researchgate.net This cross-dehydrogenative coupling is highly atom-economical and environmentally benign, utilizing air as the oxidant.

The scope of this technology has been extended to various heterocyclic systems. For example, a visible-light-driven photocatalytic tandem reaction was developed for the efficient synthesis of 2-sulfenylated pyrrolo[1,2-α]quinoxalines, which are structurally related analogues of the target compound. rsc.org Mechanistic investigations suggest that these transformations often proceed through the generation of sulfur-centered radicals from sources like thiols or sulfinic acids, which then engage in the C–S bond-forming step. rsc.orgrsc.org This approach offers a precise and efficient pathway for introducing sulfur functionalities onto the quinoxaline core. rsc.org

Interactive Table: Visible-Light-Mediated Sulfenylation of Heterocycles
SubstrateSulfur SourceCatalyst/ConditionsProduct TypeReference
Quinoxalin-2(1H)-onesThiolsVisible Light, Air, Catalyst-free3-Sulfenylquinoxalin-2(1H)-ones researchgate.net
Quinoxalin-2(1H)-onesSulfinic acidsVisible Light, Air, Photocatalyst-freeSulfonated quinoxalin-2(1H)-ones rsc.org
Isocyanides / DisulfidesDisulfidesVisible Light, Photocatalyst2-Sulfenylated pyrrolo[1,2-α]quinoxalines rsc.org
Quinoxalin-2(1H)-one4-Methylbenzene sulfinic acidVisible Light, EDA ComplexSulfonated quinoxaline researchgate.net

Transition Metal-Catalyzed Coupling Reactions in Quinoxaline Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-heteroatom bonds, including the C–S bond essential for the target molecule. nih.govresearchgate.net While the direct synthesis of this compound via this method is not explicitly detailed in numerous reports, a highly plausible route involves the transition-metal-catalyzed cross-coupling of a 2-methyl-3-haloquinoxaline intermediate with a suitable sulfur nucleophile like methanethiol (B179389) or sodium thiomethoxide.

Copper catalysts are frequently employed in the synthesis of the quinoxaline framework itself. researchgate.netnih.govorientjchem.org For instance, a Cu(I)-catalyzed 1,3-dipolar cycloaddition reaction, utilizing a combination of CuSO₄·5H₂O and sodium ascorbate, has been successfully applied to the synthesis of complex, hybridized quinoxaline derivatives. nih.gov Furthermore, a sustainable Cu-electrocatalytic azidation/annulation cascade has been developed to produce quinoxalines with low catalyst loading, underscoring the versatility of copper in mediating such transformations. organic-chemistry.org These precedents strongly support the feasibility of a copper- or palladium-catalyzed approach for the targeted C-S bond formation on a pre-functionalized 2-methylquinoxaline ring.

Interactive Table: Transition Metal-Catalyzed Reactions in Quinoxaline Synthesis
Reaction TypeCatalyst SystemSubstratesKey FeatureReference
CondensationCuSO₄·5H₂Oo-phenylenediamines, 1,2-dicarbonylsGreen, efficient synthesis of quinoxaline core researchgate.netorientjchem.org
Click Reaction (1,3-Dipolar Cycloaddition)CuSO₄·5H₂O / Sodium AscorbateAlkyne-functionalized quinoxaline, Aryl azidesSynthesis of complex hybrid molecules nih.gov
Azidation/Annulation CascadeCuCl₂ (Electrocatalysis)N-arylenamines, NaN₃Sustainable route with low catalyst loading organic-chemistry.org
C-S Cross-Coupling (General)Palladium or Copper ComplexesAryl halides, ThiolsEstablished method for thioether synthesis nih.govresearchgate.net

Green Chemistry Considerations in Quinoxaline Synthesis

The principles of green chemistry, which advocate for the reduction of hazardous substances and waste, are increasingly influencing the design of synthetic routes to quinoxalines. nih.govrsc.org Methodologies are being developed that utilize environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.gov

Performing organic reactions in water is a prime example of a green synthetic approach due to water's non-toxic, non-flammable, and inexpensive nature. The synthesis of quinoxalines via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds has been effectively carried out in aqueous media. researchgate.net These "on-water" reactions are often facilitated by catalysts that are stable and active in water, such as cupric sulfate pentahydrate (CuSO₄·5H₂O) researchgate.net or heterogeneous catalysts like Montmorillonite K-10 clay. researchgate.net These protocols are operationally simple and often allow for easy product isolation by filtration, minimizing the use of organic solvents for workup. researchgate.net

Heterogeneous catalysts offer significant advantages in green chemistry, primarily their ease of separation from the reaction mixture and their potential for recycling and reuse. nih.gov

Bentonite (B74815) Clay K-10: This acidic clay, also known as Montmorillonite K-10, has proven to be a highly efficient, inexpensive, and reusable catalyst for the synthesis of quinoxaline derivatives. semanticscholar.orgresearchgate.netjocpr.com It effectively catalyzes the condensation of 1,2-diamines with α-diketones at room temperature in green solvents like ethanol or water, leading to high yields in short reaction times. researchgate.netsemanticscholar.orgresearchgate.net

CuSO₄·5H₂O: Copper(II) sulfate pentahydrate is a readily available, cost-effective, and efficient catalyst for preparing quinoxalines. orientjchem.org It has been successfully used to catalyze the condensation reaction in both water and ethanol, providing a practical and green synthetic procedure. researchgate.netnih.gov Its solid nature and insolubility in certain organic solvents can facilitate its removal from the reaction, contributing to its green credentials. orientjchem.org

Interactive Table: Green Synthesis of Quinoxalines Using Heterogeneous Catalysts
CatalystSolventReaction ConditionsKey AdvantagesReference
Bentonite Clay K-10EthanolRoom TemperatureHigh yields, short reaction times, reusable catalyst semanticscholar.orgresearchgate.net
Montmorillonite K-10WaterRoom TemperatureCost-effective, recyclable, simple procedure researchgate.net
CuSO₄·5H₂OWater / EthanolRoom Temperature / RefluxOperationally simple, practical, inexpensive researchgate.netnih.govorientjchem.org

Chemoselective Functionalization and Derivatization

The synthesis of this compound can also be approached through the chemoselective functionalization of a pre-formed quinoxaline core. This strategy relies on directing a reaction to a specific site on the molecule, in this case, the C3 position. Direct C–H functionalization has become a powerful strategy for derivatizing heterocycles, and the C3 position of quinoxalin-2(1H)-one scaffolds is particularly amenable to such reactions, including sulfenylation. researchgate.netresearchgate.netnih.gov

An alternative two-step strategy involves the initial synthesis of an intermediate that is primed for nucleophilic substitution. For example, 2-methylquinoxalin-3(4H)-thione can be synthesized and subsequently S-methylated to yield the target compound. This approach is supported by studies on the chemoselective S-alkylation of 3-phenylquinoxaline-2(1H)-thione. nih.gov Another viable intermediate is 2-methyl-3-chloroquinoxaline. The chloro group at the C3 position can be readily displaced by sulfur nucleophiles, a transformation demonstrated by the synthesis of 2,3-quinoxalinedithiol (B74760) from 2,3-dichloroquinoxaline (B139996) using thiourea (B124793). rsc.org This reactivity pattern allows for the introduction of the methylsulfanyl group by reaction with a suitable thiol source, providing a reliable and chemoselective route to the final product.

Strategies for Chemoselective S-Alkylation of Thioamides

The introduction of a methylsulfanyl group at the C3 position of the 2-methylquinoxaline core is typically achieved through the S-alkylation of the corresponding thioamide, 3-methylquinoxaline-2(1H)-thione. This precursor is commonly synthesized by the thionation of 3-methylquinoxalin-2(1H)-one, for which several methods exist, including the use of phosphorus pentasulfide in pyridine (B92270). nih.gov An alternative route to 3-alkylquinoxaline-2(1H)-thiones involves the reaction of 2-chloro-3-alkylquinoxaline with thiourea in ethanol under reflux conditions. nih.gov

Once the 3-methylquinoxaline-2(1H)-thione is obtained, the chemoselective S-alkylation is a straightforward and efficient method for introducing the methylsulfanyl group. This reaction selectively targets the sulfur atom of the thioamide functionality due to its high nucleophilicity. The general strategy involves the deprotonation of the thiol group with a base to form a thiolate anion, which then acts as a nucleophile to attack an alkylating agent.

A specific example of this methodology is the synthesis of 2-methyl-3-(n-octylsulfanyl)quinoxaline. researchgate.net In this procedure, 3-methylquinoxaline-2(1H)-thione is treated with 1-iodooctane (B127717) in dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃) as the base. The reaction proceeds smoothly to yield the desired S-alkylated product. researchgate.net This method is broadly applicable for the synthesis of various 2-methyl-3-(alkylsulfanyl)quinoxalines by simply varying the alkyl halide.

Similarly, the synthesis of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline has been reported, demonstrating the versatility of this S-alkylation strategy on a substituted quinoxaline core. nih.gov

Table 1: Examples of S-Alkylation of Quinoxaline-2(1H)-thiones

PrecursorAlkylating AgentBase/SolventProductReference
3-Methylquinoxaline-2(1H)-thione1-IodooctaneK₂CO₃ / DMF2-Methyl-3-(n-octylsulfanyl)quinoxaline researchgate.net
3-Chloro-6-methoxyquinoxalin-2(1H)-thioneMethylating AgentNot Specified3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline nih.gov

Incorporation of Complex Moieties via Azide Coupling Method

To introduce more complex structural motifs onto the quinoxaline framework, the azide coupling methodology, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has proven to be a powerful tool. acs.orgorganic-chemistry.orgnih.govyoutube.com This "click chemistry" reaction forms a stable 1,2,3-triazole ring, which acts as a linker to connect the quinoxaline core to other functional moieties. nih.govbeilstein-archives.org

The synthesis of triazole-substituted quinoxalines often begins with the preparation of a quinoxaline bearing either an azide or an alkyne functionality. A common precursor for introducing the azide group is a tetrazolo[1,5-a]quinoxaline (B8696438), which can be synthesized from the corresponding 2-chloroquinoxaline (B48734) by reaction with sodium azide. nih.govbeilstein-archives.org These tetrazoloquinoxalines exist in equilibrium with their 2-azidoquinoxaline (B6189031) tautomer and can be used directly in CuAAC reactions. nih.gov

For instance, a library of 1,2,3-triazole-substituted quinoxalines has been synthesized from tetrazolo[1,5-a]quinoxaline and various alkynes under CuAAC conditions. nih.govbeilstein-archives.org The reaction conditions typically involve a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, in a suitable solvent. The choice of substituents on the quinoxaline ring can influence the reaction outcome. nih.gov

Another elegant application of this methodology is the linkage of amino acids to the quinoxaline scaffold. In one reported synthesis, a quinoxaline derivative containing a carboxylic acid was converted to an acyl azide. This azide was then coupled with an amino acid ester to form an amide bond, effectively incorporating the amino acid moiety. acs.org This demonstrates the utility of azide-based coupling strategies beyond triazole formation for the synthesis of complex quinoxaline analogues.

Table 2: Synthesis of Triazole-Substituted Quinoxalines via CuAAC

Quinoxaline PrecursorAlkyneCatalyst/ConditionsProduct TypeReference
Tetrazolo[1,5-a]quinoxalineHexyneCu(I)1,2,3-Triazole-substituted quinoxaline nih.gov
Substituted tetrazolo[1,5-a]quinoxalinesVarious aliphatic and aromatic alkynesCu(I)Substituted 1,2,3-triazole-substituted quinoxalines nih.govbeilstein-archives.org
3-Phenylquinoxaline-2-yl-sulfanyl-propanoic acid hydrazideConverted to acyl azide, then coupled with amino acid estersNaNO₂, HCl, then amino acid esterAmino acid-conjugated quinoxaline acs.org

Spectroscopic Characterization Methodologies for 2 Methyl 3 Methylsulfanyl Quinoxaline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed. For quinoxaline (B1680401) derivatives, NMR provides definitive evidence for the position of substituents on the heterocyclic and benzenoid rings. rsc.org

¹H-NMR spectroscopy for 2-Methyl-3-(methylsulfanyl)quinoxaline and its derivatives reveals characteristic signals for the aromatic protons of the quinoxaline ring system and the aliphatic protons of the methyl and methylsulfanyl groups.

The aromatic protons on the benzo-fused ring of the quinoxaline moiety typically appear in the downfield region, generally between δ 7.5 and 8.2 ppm. researchgate.netnih.gov For instance, in a related derivative, 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline, the aromatic protons are observed in this range. nih.gov The specific chemical shifts and coupling patterns of these protons are dictated by the substitution pattern on the ring.

The protons of the methyl group attached to the C2 position of the quinoxaline ring are expected to produce a singlet in the aliphatic region. Similarly, the methyl protons of the methylsulfanyl (-SCH₃) group at the C3 position also give rise to a distinct singlet. In studies of related S-substituted quinoxaline derivatives, the SCH₂ protons appear around δ 3.89-4.22 ppm, suggesting the -SCH₃ protons of the title compound would be in a similar, albeit slightly more shielded, environment. nih.gov

Table 1: Representative ¹H-NMR Chemical Shift Assignments for Quinoxaline Derivatives

Proton Type Chemical Shift (δ, ppm) Range Multiplicity Notes
Aromatic-H (Quinoxaline Ring) 7.50 - 8.20 Multiplet The exact position and splitting depend on the substitution pattern on the benzene (B151609) ring. nih.gov
C2-CH₃ ~2.50 - 2.80 Singlet Chemical shift for a methyl group attached to an sp² carbon of a heterocyclic ring.

Note: The data presented is based on typical values for quinoxaline derivatives and may vary slightly for the specific title compound.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C-NMR are sensitive to the electronic environment of each carbon atom.

For this compound derivatives, the carbon atoms of the quinoxaline ring resonate at downfield shifts, typically between δ 125 and 155 ppm. nih.govrsc.org The quaternary carbons (C2, C3, C4a, and C8a) can be distinguished from the protonated carbons through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The C2 and C3 carbons, directly bonded to the nitrogen and sulfur atoms, show characteristic shifts influenced by the electronegativity of these heteroatoms. In a study of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline, the carbon signals were fully assigned using this technique. nih.gov The carbon of the methyl group (C2-CH₃) and the methylsulfanyl group (C3-SCH₃) appear in the upfield region of the spectrum.

Table 2: Representative ¹³C-NMR Chemical Shift Assignments for Quinoxaline Derivatives

Carbon Type Chemical Shift (δ, ppm) Range Notes
C2 & C3 (Heterocyclic Ring) 150 - 155 Quaternary carbons attached to heteroatoms. nih.gov
C4a & C8a (Ring Junction) ~140 - 142 Quaternary carbons at the fusion of the two rings. rsc.org
Aromatic-C (Benzene Ring) 127 - 130 Protonated carbons of the benzenoid part of the quinoxaline system. nih.gov
C2-CH₃ ~20 - 25 Aliphatic carbon of the methyl group.

Note: The data presented is based on typical values for quinoxaline derivatives and may vary slightly for the specific title compound.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm the presence of its key structural features. Analysis of related quinoxaline compounds provides a basis for these assignments. mdpi.comsphinxsai.comscialert.net

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, corresponding to the C-H bonds of the benzene ring. scialert.net

Aliphatic C-H Stretching: Absorptions for the methyl and methylsulfanyl C-H bonds are found in the 2850-3000 cm⁻¹ region. scialert.net

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the pyrazine (B50134) ring and the C=C bonds of the aromatic system are expected in the 1400-1650 cm⁻¹ range. mdpi.com

C-S Stretching: The presence of the methylsulfanyl group is confirmed by a C-S stretching vibration, which typically appears as a weaker band in the 600-800 cm⁻¹ region. acs.org

CH₃ Bending: The symmetric and asymmetric bending vibrations of the methyl groups are observed around 1375 cm⁻¹ and 1450 cm⁻¹, respectively. scialert.net

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Range Vibration Type Functional Group
3000 - 3100 C-H Stretch Aromatic Ring
2850 - 3000 C-H Stretch -CH₃ Groups
1550 - 1650 C=N Stretch Pyrazine Ring
1400 - 1600 C=C Stretch Aromatic Ring
1370 - 1470 C-H Bend -CH₃ Groups

Note: Data is based on characteristic frequencies for the specified functional groups found in similar molecular structures.

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org This technique is particularly useful for conjugated systems like quinoxalines.

Quinoxaline and its derivatives typically exhibit strong absorption bands in the UV region due to π → π* transitions within the conjugated aromatic system. researchgate.netvixra.org The introduction of substituents like methyl and methylsulfanyl groups can modulate the energy of these transitions, often causing a shift in the absorption maximum (λ_max).

For this compound, the spectrum is expected to show:

An intense absorption band corresponding to the π → π* transition of the conjugated quinoxaline system. In various quinoxaline derivatives, this transition is observed in the range of 280-350 nm. researchgate.netvixra.org

A potential, lower-intensity band corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen and sulfur atoms. These transitions are often observed as shoulders on the more intense π → π* bands. vixra.org

Studies on the closely related 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline showed absorption spectra with a bathochromic (red) shift attributed to π → π* transitions. nih.gov The molar absorptivity (ε) of these transitions is typically high, confirming their allowed nature. researchgate.net

Table 4: Typical UV-Vis Absorption Data for Quinoxaline Derivatives

λ_max (nm) Range Molar Absorptivity (ε) Electronic Transition
280 - 350 High π → π*

Note: Data is based on studies of various substituted quinoxaline compounds. nih.govresearchgate.netvixra.org

Fluorescence Spectroscopy and Photophysical Property Determination

Fluorescence spectroscopy is a critical tool for investigating the electronic structure and photophysical behavior of quinoxaline derivatives. nih.gov This technique provides insights into the excited state properties of molecules, including their interaction with the surrounding solvent environment. For derivatives of this compound, fluorescence studies are instrumental in characterizing their potential as fluorophores, which is essential for applications in materials science and optoelectronics. researchgate.netresearchgate.net The emission spectra of these compounds are sensitive to both their structural features and the polarity of the medium, revealing important information about their electronic transitions. nih.gov

Solvatochromic Shift Method for Excited State Dipole Moment Estimation

The solvatochromic shift method is a widely used experimental technique to determine the dipole moments of molecules in their electronically excited states. nih.govidc-online.com This method relies on the principle that the absorption and fluorescence spectra of a polar molecule will shift in energy (and wavelength) depending on the polarity of the solvent it is dissolved in. taylorandfrancis.com This phenomenon occurs because the solvent molecules reorient around the solute molecule to stabilize it, and this stabilization is different for the ground and excited states, especially if their dipole moments differ significantly. idc-online.com

In the case of quinoxaline derivatives, such as 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline (a structurally related compound), researchers have successfully applied this method to estimate the excited state dipole moment (μe). nih.gov The analysis involves measuring the absorption and fluorescence maxima in a series of solvents with varying polarities and applying theoretical models like the Lippert-Mataga, Bakhshiev, or Kawski-Chamma-Viallet equations. nih.gov These equations correlate the Stokes shift (the difference in energy between the absorption and emission maxima) with a solvent polarity function that depends on the solvent's dielectric constant (ε) and refractive index (n). idc-online.com

For instance, studies on 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline revealed that the excited state dipole moment is considerably larger than the ground state dipole moment (μg). nih.gov This indicates a significant redistribution of electron density upon photoexcitation, leading to a more polar excited state. nih.govidc-online.com The increase in dipole moment from the ground to the excited state confirms that the molecule exhibits intramolecular charge transfer (ICT) characteristics. taylorandfrancis.com

Table 1: Ground and Excited State Dipole Moments of a Quinoxaline Derivative

CompoundMethodGround State Dipole Moment (μg) (Debye)Excited State Dipole Moment (μe) (Debye)
3-chloro-6-methoxy-2-(methylsulfanyl)quinoxalineLippert-Mataga3.496.24
3-chloro-6-methoxy-2-(methylsulfanyl)quinoxalineBakhshiev3.496.94
3-chloro-6-methoxy-2-(methylsulfanyl)quinoxalineKawski-Chamma-Viallet3.497.01

This table is generated based on data reported for 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline, a derivative of the primary compound of interest. nih.gov

Analysis of Stokes Shift and π → π* Transitions

The Stokes shift, which is the difference in energy between the absorption and fluorescence maxima, provides valuable information about the structural and electronic changes a molecule undergoes upon excitation. nih.gov For many quinoxaline derivatives, a significant Stokes shift is observed, particularly in polar solvents. nih.govacs.org This large shift is often attributed to the relaxation of the solvent shell around the more polar excited state and can also indicate geometric relaxation of the molecule itself. acs.orgmdpi.com

Spectroscopic analyses of compounds like 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline and 9-chloro-2,6-dimethyl-10-(methylsulfanyl)quinoxaline show a bathochromic (red) shift in both their absorption and fluorescence spectra as solvent polarity increases. nih.govresearchgate.net This positive solvatochromism is a hallmark of a π → π* electronic transition, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. nih.govresearchgate.net In such transitions, the excited state is generally more polar than the ground state. nih.gov The observed bathochromic shift confirms that polar solvents provide greater stabilization to the more polar π* excited state compared to the less polar ground state, thereby reducing the energy gap for emission. nih.gov

The substantial Stokes shifts observed for these derivatives, often exceeding 100 nm in polar solvents, are indicative of a significant difference in the charge distribution and geometry between the ground and the Franck-Condon excited state. nih.gov This behavior is characteristic of molecules with intramolecular charge transfer (ICT) properties. nih.govmdpi.com

Table 2: Photophysical Data for a Quinoxaline Derivative in Various Solvents

SolventAbsorption Max (λabs) (nm)Emission Max (λem) (nm)Stokes Shift (Δν) (cm⁻¹)
Dioxane3904804851
Chloroform3914895009
Ethyl Acetate3904965401
Acetonitrile3905116092
Methanol3925166106

This table is generated based on data reported for 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline. nih.gov

CIE Chromaticity Analysis for Photoluminescent Characteristics

To standardize the characterization of the emission color of a luminescent material, the Commission Internationale de l'Éclairage (CIE) 1931 chromaticity coordinates (x, y) are used. nih.govresearchgate.net This system provides a quantitative and device-independent representation of color. By plotting the (x, y) coordinates on the CIE chromaticity diagram, the exact emission color of a compound under specific conditions can be determined.

For quinoxaline derivatives, CIE chromaticity analysis is crucial for evaluating their potential in applications such as organic light-emitting diodes (OLEDs). researchgate.net The analysis performed on 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline in various solvents demonstrates how the perceived emission color changes with the solvent environment. nih.gov As the solvent polarity increases, the emission shifts from the blue-green region towards the green region of the visible spectrum. nih.gov This shift is a direct consequence of the solvatochromic effects that stabilize the excited state and cause a red-shift in the emission wavelength. nih.gov

This analysis provides a clear and standardized visual representation of the photoluminescent properties, which is essential for tuning the material's emission color for specific technological applications. researchgate.net

Table 3: CIE Chromaticity Coordinates for a Quinoxaline Derivative in Different Solvents

SolventCIE (x, y) CoordinatesEmission Color
Dioxane(0.21, 0.34)Blue-Green
Chloroform(0.24, 0.39)Green
Ethyl Acetate(0.26, 0.43)Green
Acetonitrile(0.29, 0.49)Green
Methanol(0.30, 0.50)Green

This table is generated based on data reported for 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline. nih.gov

Molecular Electrostatic Potential (MESP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MESP) mapping is a crucial computational technique used to predict the reactive behavior of a molecule by visualizing the electrostatic potential on its electron density surface. researchgate.net For quinoxaline derivatives, MESP maps reveal the regions most susceptible to electrophilic and nucleophilic attack.

In analogous quinoxaline systems, the MESP analysis indicates that the nitrogen atoms of the pyrazine ring are characterized by negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the regions around the hydrogen atoms of the benzene ring and the methyl groups typically exhibit positive potential, suggesting their susceptibility to nucleophilic attack. For this compound, the presence of the electron-donating methyl and methylsulfanyl groups would further influence the electron distribution. The sulfur atom in the methylsulfanyl group, with its lone pairs of electrons, would also contribute to the nucleophilic character of that region.

Table 1: Predicted Reactive Sites in this compound based on MESP Analysis of Analogous Compounds

Region Predicted Electrostatic Potential Susceptibility
Pyrazine Ring Nitrogen AtomsNegativeElectrophilic Attack
Aromatic and Methyl ProtonsPositiveNucleophilic Attack
Sulfur Atom of Methylsulfanyl GroupNegativeElectrophilic Attack

This table is generated based on the general principles of MESP analysis and findings for similar quinoxaline derivatives.

Calculated Harmonic Vibrational Frequencies for Spectral Assignments

The vibrational modes of this compound can be predicted using DFT calculations, which helps in the assignment of experimental infrared (IR) and Raman spectra. ias.ac.in For the parent quinoxaline molecule, detailed vibrational assignments have been established through a combination of experimental and theoretical studies. researchgate.net

For this compound, the calculated harmonic vibrational frequencies would be expected to show characteristic bands corresponding to the stretching and bending of its various functional groups. These would include the C-H stretching vibrations of the aromatic ring and the methyl groups, the C=N stretching of the pyrazine ring, and the C-S stretching of the methylsulfanyl group. The calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and computational approximations, can provide a reliable prediction of the experimental vibrational spectrum. ias.ac.innih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (Methyl)3000 - 2850
C=N Stretch (Pyrazine Ring)1620 - 1550
Aromatic C=C Stretch1600 - 1450
C-S Stretch (Methylsulfanyl)750 - 600

This table is based on established vibrational frequency ranges for similar organic molecules and quinoxaline derivatives. scispace.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Investigations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the electronic excited states of molecules, providing insights into their absorption and emission properties. researchgate.net

Prediction of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the electronic absorption spectra of quinoxaline derivatives by determining the vertical excitation energies and oscillator strengths. researchgate.netresearchgate.net For compounds similar to this compound, the lowest energy absorption bands are typically attributed to π → π* transitions within the quinoxaline ring system. The substitution with methyl and methylsulfanyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoxaline.

Similarly, TD-DFT can be employed to optimize the geometry of the first excited state, allowing for the prediction of emission spectra (fluorescence). The calculated emission energies provide information about the color of the emitted light. For a closely related compound, 11-Chloro-12-(methylsulfanyl)quinoxaline, TD-DFT calculations have been used to predict its UV-Vis spectrum and emission energies. researchgate.net

Table 3: Predicted Electronic Transition Data for this compound based on TD-DFT Analysis of Analogues

Transition Typical Wavelength (nm) Nature of Transition
Absorption (λ_max)~350-400π → π*
Emission (λ_em)~400-450Fluorescence

These values are estimations based on data from analogous quinoxaline derivatives. researchgate.net

Analysis of Solvatochromic Effects on Electronic Transitions

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon that can be investigated using computational methods. nih.govmdpi.com The electronic transitions of quinoxaline derivatives often exhibit solvatochromic shifts, which can be rationalized by considering the change in the dipole moment of the molecule upon excitation.

For donor-acceptor substituted quinoxalines, a bathochromic shift is often observed in more polar solvents, indicating that the excited state is more polar than the ground state. nih.gov By performing TD-DFT calculations in the presence of a solvent model (e.g., the Polarizable Continuum Model, PCM), the effect of the solvent on the absorption and emission wavelengths can be predicted. This analysis is crucial for understanding the intermolecular interactions between the solute and solvent molecules. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govcore.ac.uk

Development of Predictive Models for Molecular Descriptors

QSPR models for quinoxaline derivatives have been developed to predict various properties, including their anti-tubercular activity and corrosion inhibition efficiency. nih.govresearchgate.net These models are built by correlating a set of calculated molecular descriptors (e.g., topological, electronic, and constitutional indices) with the experimental property of interest.

For this compound, a QSPR model could be developed to predict properties such as its solubility, boiling point, or even its potential biological activity based on a dataset of related quinoxaline compounds. The development of such models involves the calculation of a large number of molecular descriptors for a series of quinoxalines, followed by the use of statistical methods like multiple linear regression or machine learning algorithms to select the most relevant descriptors and build the predictive model. nih.govresearchgate.net

Table 4: Common Molecular Descriptors Used in QSPR Models for Quinoxaline Derivatives

Descriptor Type Examples
Topological Wiener index, Zagreb index
Electronic HOMO/LUMO energies, Dipole moment
Constitutional Molecular weight, Number of nitrogen atoms
Geometrical Molecular surface area, Molecular volume

This table lists common descriptors used in QSPR studies of heterocyclic compounds.

Reactivity and Chemical Transformations

Reactivity of the Methylsulfanyl Group

The sulfur atom in the methylsulfanyl group is nucleophilic and can undergo several important transformations.

Oxidation: The thioether can be readily oxidized to the corresponding sulfoxide (B87167) (2-methyl-3-(methylsulfinyl)quinoxaline) and further to the sulfone (2-methyl-3-(methylsulfonyl)quinoxaline) using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). These transformations significantly alter the electronic properties of the substituent.

Displacement: The methylsulfanyl group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly if the quinoxaline (B1680401) ring is activated (e.g., by N-oxidation). This allows for the introduction of various nucleophiles (e.g., amines, alkoxides) at the C3 position, making it a valuable synthetic handle.

Reactivity of the Quinoxaline Core

The quinoxaline ring system itself has characteristic reactivity.

N-Oxidation: The nitrogen atoms of the pyrazine ring are basic and can be oxidized to form N-oxides, such as this compound 1-oxide or the 1,4-dioxide. sigmaaldrich.com This oxidation increases the electrophilicity of the carbon atoms in the pyrazine ring, making them more susceptible to nucleophilic attack.

Electrophilic Substitution: The fused benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution pattern is directed by the existing heterocyclic ring system.

Chemical Reactivity and Transformation Studies of 2 Methyl 3 Methylsulfanyl Quinoxaline

Nucleophilic Substitution Reactions of Substituted Quinoxalines

The quinoxaline (B1680401) core is inherently electrophilic, making it susceptible to nucleophilic attack, particularly when activated by appropriate leaving groups. The substituents at the C2 and C3 positions significantly influence the course and feasibility of these reactions.

The reactivity of the quinoxaline ring system towards nucleophiles is a cornerstone of its functionalization. In derivatives of 2-Methyl-3-(methylsulfanyl)quinoxaline, the reactivity is often dictated by the nature of the leaving group at the 3-position. While the methylsulfanyl group itself can be displaced, it is more common to first oxidize it to a more potent leaving group, such as a methylsulfonyl moiety.

Research on related quinoxaline systems has shown that the methylsulfonyl group is preferentially displaced by both thiol and amine nucleophiles. byu.edu This highlights the utility of the corresponding oxidized derivative, 2-methyl-3-(methylsulfonyl)quinoxaline, as a key intermediate for introducing new functional groups. For instance, studies on 2-chloro-3-methylquinoxaline (B189447) demonstrate its reaction with aromatic amines in the presence of potassium carbonate and potassium iodide to yield 2-arylamino-3-methylquinoxalines, showcasing a typical nucleophilic aromatic substitution (SNAr) pathway. mdpi.com

Furthermore, the electrophilic nature of the quinoxaline nucleus has been harnessed in vicarious nucleophilic substitution (VNS) of hydrogen, although this is more successful with quinoxaline N-oxides. rsc.org For standard quinoxalines, the presence of a good leaving group like chlorine or a sulfonyl group is typically required for efficient substitution. rsc.org The choice of nucleophile and the specific substituent at the 2-position can also affect the reaction's success, with strong alkyl nucleophiles being effective in cases where other nucleophiles fail. mdpi.com

Table 1: Nucleophilic Substitution Reactions on Quinoxaline Scaffolds

SubstrateNucleophileProduct TypeKey FindingReference
Amino-methylsulfonyl-quinoxalineThiols, AminesThioether or Amino-substituted quinoxalineThe methylsulfonyl group is a better leaving group than the amino group and is readily displaced. byu.edu
2-Chloro-3-methylquinoxalineAromatic Amines2-Arylamino-3-methylquinoxalineDemonstrates a classic SNAr reaction pathway on the quinoxaline ring. mdpi.com
Quinoxaline N-oxideCarbanions (e.g., from nitriles)Substituted QuinoxalineVNS of hydrogen is effective for N-oxides, allowing direct C-H functionalization. rsc.org

Cycloaddition Reactions

Cycloaddition reactions provide a powerful method for constructing fused heterocyclic systems, and quinoxaline derivatives are excellent substrates for such transformations, leading to complex polycyclic architectures.

A notable transformation involving derivatives of this compound is the base-induced dipolar cycloaddition with ethyl isocyanoacetate. This reaction typically proceeds via an SNAr/cycloaddition cascade, often using the more reactive 3-chloro-2-(methylsulfanyl)quinoxaline or its oxidized counterpart, 3-chloro-2-(methylsulfonyl)quinoxaline, as the starting material. The reaction demonstrates high regio- and chemoselectivity, affording substituted imidazo[1,5-a]quinoxaline-3-carboxylates.

In this process, the isocyanoacetate first displaces the chloro group at the C3 position. The resulting intermediate then undergoes a base-induced intramolecular cyclization, where the carbanion generated from the isocyanoacetate attacks the C2 position of the quinoxaline ring, leading to the formation of the fused imidazo (B10784944) ring system. The methylsulfanyl or methylsulfonyl group at the C2 position plays a crucial role in activating the ring and influencing the regiochemical outcome.

The quinoxaline scaffold is an active participant in modern visible-light-induced radical cascade reactions. These reactions offer efficient pathways for constructing complex molecules through the formation of multiple bonds in a single operation. Recent studies have demonstrated that aryl radicals can be generated and trapped by SO₂ surrogates, like sodium metabisulfite, to form sulfonyl radicals. nih.gov These sulfonyl radicals can then engage in cascade reactions with various partners. nih.gov

While specific studies detailing radical cascade reactions starting directly from this compound are not widely reported, the reactivity of the general quinoxaline structure suggests its potential in this area. For example, visible light-promoted three-component reactions of quinoxalin-2(1H)-ones with styrenes and aryl sources can proceed through radical addition sequences. acs.org The generation of thiyl radicals from disulfides in the presence of photoexcited quinoxalin-2(1H)-ones further points to the potential for sulfur-containing quinoxalines to engage in such cascades. acs.org These methodologies provide a framework for the potential involvement of this compound in complex radical-mediated transformations, likely involving intermediates like sulfonyl radicals after oxidation. nih.gov

Oxidation Reactions of the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl group is a key reactive center, and its oxidation state can be readily altered to modulate the chemical properties of the entire molecule.

The methylsulfanyl group in this compound can be easily oxidized to the corresponding sulfoxide (B87167) (methylsulfinyl) and, more commonly, the sulfone (methylsulfonyl) derivatives. This transformation is a critical step in many synthetic routes as it significantly enhances the leaving group ability of the substituent at the C3 position. The resulting 2-methyl-3-(methylsulfonyl)quinoxaline is a highly valuable intermediate for nucleophilic substitution and cycloaddition reactions. byu.edu

The oxidation turns the sulfur-based substituent into a powerful electron-withdrawing group, further activating the quinoxaline ring toward nucleophilic attack. The methylsulfonyl group is an excellent leaving group, making its displacement by various nucleophiles (such as amines and thiols) a highly efficient process. byu.edu This two-step sequence—oxidation followed by nucleophilic substitution—is a more versatile and often more effective strategy for functionalizing the C3 position than direct displacement of the methylsulfanyl group.

Reactions Involving Other Functional Groups on the Quinoxaline Backbone

The chemical behavior of the quinoxaline core can be significantly influenced by the presence of various substituents. The interplay between these functional groups dictates the feasibility and outcome of subsequent chemical reactions.

Dehydrohalogenation is a chemical reaction that involves the removal of a hydrogen and a halogen atom from a substrate, typically resulting in the formation of a double bond. In the context of quinoxaline chemistry, this reaction can be a key step in the synthesis of various derivatives.

While specific studies on the dehydrohalogenation of a halogen-substituted this compound are not extensively documented in publicly available research, analogous reactions with other quinoxaline derivatives provide insight into potential synthetic pathways. For instance, research has been conducted on the dehydrohalogenation of 2-(3,3,3-trichloro-1-propenyl)quinoxaline. byu.edu In these studies, attempts to dehydrohalogenate this compound using a palladium on barium sulfate (B86663) catalyst in the presence of triethylamine (B128534) led to the formation of a new, albeit then-unidentified, compound. byu.edu This suggests that base-mediated elimination reactions can be complex and may not always yield the expected vinylquinoxaline.

The synthesis of halogenated precursors, such as 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline , has been reported, providing a suitable substrate for potential dehydrohalogenation studies. nih.gov The presence of the chloro group at the 3-position offers a site for elimination reactions. General knowledge of quinoxaline chemistry indicates that the chlorine atom can be susceptible to nucleophilic substitution, which can sometimes compete with elimination reactions depending on the reaction conditions and the nature of the nucleophile or base used. evitachem.com

Table 1: Hypothetical Dehydrohalogenation of a Functionalized this compound Derivative

SubstrateReagentsPotential ProductReference Analogy
3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxalineBase (e.g., Triethylamine), Catalyst (e.g., Pd/BaSO₄)6-Methoxy-2-(methylsulfanyl)-3-vinylquinoxaline byu.edu

Hydrolysis is a chemical process in which a molecule of water is added to a substance, sometimes causing both the substance and the water molecule to split into two parts. In the realm of quinoxaline chemistry, hydrolysis can be used to modify functional groups on the quinoxaline backbone.

Specific research on the hydrolysis of functional groups attached to the this compound core is limited. However, studies on related quinoxaline derivatives offer valuable parallels. For example, the hydrolysis of a cyano group on a 2,3-disubstituted quinoxaline derivative has been shown to proceed under strong acidic conditions to yield a carboxylic acid derivative. researchgate.net This indicates that functional groups on the quinoxaline ring can be susceptible to acid-catalyzed hydrolysis.

Furthermore, the hydrolysis of 2-(3,3,3-trichloro-1-propenyl)quinoxaline has been successfully accomplished using sodium hydroxide (B78521) to yield β-(2-quinoxalyl)acrylic acid. byu.edu This demonstrates that even complex side chains on the quinoxaline ring can be transformed under basic hydrolysis conditions.

Table 2: Examples of Hydrolysis Reactions on Quinoxaline Derivatives

SubstrateReagentsProductReference
2-(Cyanomethylene)-3-chloro-1,2-dihydroquinoxaline derivativeStrong AcidQuinoxaline-2-carboxamide derivative researchgate.net
2-(3,3,3-Trichloro-1-propenyl)quinoxalineSodium Hydroxideβ-(2-Quinoxalyl)acrylic acid byu.edu

These examples underscore the potential for hydrolysis to serve as a tool for the chemical modification of functionalized this compound derivatives, although direct experimental evidence for the title compound itself is not prevalent in the reviewed literature.

Synthesis and Characterization of Advanced 2 Methyl 3 Methylsulfanyl Quinoxaline Derivatives

Design Principles for Novel Quinoxaline (B1680401) Scaffolds

The quinoxaline scaffold serves as a foundational structure in medicinal chemistry, recognized for its diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netresearchgate.net The design of novel quinoxaline derivatives is often guided by the principle of molecular hybridization, a strategy that combines the quinoxaline core with other pharmacologically active motifs to create new chemical entities with enhanced or novel biological activities. researchgate.netnih.gov This approach aims to develop compounds that can interact with multiple biological targets or to improve the affinity and selectivity for a specific target.

A key design strategy involves the strategic modification of the quinoxaline ring system. For instance, the oxidation of nitrogen atoms within the quinoxaline ring to form quinoxaline 1,4-di-N-oxides has been reported to significantly increase antibacterial activity. nih.gov Other design principles focus on introducing various functional groups, such as amide, urea (B33335), thiourea (B124793), and sulfonamide moieties, to the quinoxaline backbone. nih.gov These additions are intended to exploit specific binding interactions with target proteins, such as kinases, thereby enhancing the compound's inhibitory potential. nih.gov The versatility of the quinoxaline scaffold allows for extensive structural modifications, making it an attractive starting point for the development of new therapeutic agents. researchgate.net

Synthesis of Fused Heterocyclic Systems (e.g., Imidazo[1,5-a]quinoxalines, Pyrrolo[1,2-α]quinoxalines)

The development of advanced quinoxaline derivatives often involves the synthesis of fused heterocyclic systems, which can significantly alter the molecule's three-dimensional structure and pharmacological properties. Among these, imidazo[1,5-a]quinoxalines and pyrrolo[1,2-α]quinoxalines are of particular interest.

Imidazo[1,5-a]quinoxalines have been synthesized through various innovative methods. One notable approach involves a modified Pictet-Spengler reaction on a solid phase, which allows for the efficient construction of the fused imidazole (B134444) ring. researchgate.net Another strategy is the oxidative cyclocondensation of N-(α-quinoxalinylbenzylydene)benzylamine intermediates, which are formed from the reaction of 3-aroylquinoxalin-2(1H)-ones with benzylamines. researchgate.net Metal-free conditions have also been developed, such as an iodine-mediated decarboxylative cyclization using α-amino acids and 2-methyl quinolines, to afford imidazo[1,5-a]quinolines, a related class of compounds. rsc.orgnih.gov

Pyrrolo[1,2-α]quinoxalines are another important class of fused systems. Efficient synthetic routes to these compounds have been established using modern chemical techniques. For example, an iodine-mediated electrochemical method facilitates a C(sp3)–H cyclization under mild conditions, providing good to excellent yields of various functionalized pyrrolo[1,2-α]quinoxalines. rsc.org Iron-catalyzed methods have also been developed, involving the oxidative coupling between methyl arenes and 1-(2-aminophenyl)pyrroles, which proceeds through a Pictet-Spengler-type annulation to form the quinoxaline structure. nih.govrsc.org These methods highlight the ongoing efforts to create efficient and versatile pathways to complex heterocyclic systems based on the quinoxaline core. nih.gov

Table 1: Selected Synthetic Methods for Fused Quinoxaline Systems

Fused SystemSynthetic MethodKey Reagents/ConditionsReference
Imidazo[1,5-a]quinoxalinesModified Pictet-Spengler ReactionSolid-phase synthesis researchgate.net
Imidazo[1,5-a]quinoxalinesOxidative Cyclocondensation3-Aroylquinoxalin-2(1H)-ones, Benzylamines, DMSO researchgate.net
Pyrrolo[1,2-α]quinoxalinesElectrochemical C(sp3)–H CyclizationIodine-mediated, mild conditions rsc.org
Pyrrolo[1,2-α]quinoxalinesIron-Catalyzed Oxidative Coupling1-(2-aminophenyl)pyrroles, Methyl arene, Iron catalyst nih.govrsc.org

Development of Biologically-Oriented Quinoxaline Derivatives (Focus on Structure-Activity Relationships)

The development of biologically active quinoxaline derivatives is heavily reliant on understanding their structure-activity relationships (SAR). SAR studies investigate how the chemical structure of a molecule, including its various substituents, influences its biological activity. mdpi.com For quinoxaline derivatives, SAR analysis has been crucial in identifying compounds with potent anticancer, anti-inflammatory, and receptor-selective activities. mdpi.comnih.govnih.gov

Studies have shown that even minor modifications to the quinoxaline scaffold can lead to significant changes in biological function and selectivity. nih.govnih.gov For example, in a series of quinoxaline-based ligands for serotonin (B10506) receptors, the addition or removal of a single atom was sufficient to alter the selectivity profile between 5-HT3A and 5-HT3AB receptor subtypes. nih.gov Similarly, in the context of anticancer activity, the nature and position of substituents on the quinoxaline ring are critical. The presence of an electron-releasing group like methoxy (B1213986) (OCH3) can be essential for activity, while electron-withdrawing groups such as nitro (NO2) or fluorine (F) may decrease it. mdpi.com The type of linker connecting the quinoxaline nucleus to other chemical moieties also plays a vital role; for instance, an NH linker was found to be essential for the activity of certain derivatives, whereas aliphatic linkers diminished it. mdpi.com

Molecular Design Strategies and Scaffold Optimization

The molecular design of new quinoxaline derivatives is a strategic process aimed at optimizing the scaffold for enhanced interaction with specific biological targets. nih.gov This often involves replacing or modifying parts of a known active molecule (a "lead compound") with the quinoxaline core while retaining key pharmacophoric features. nih.govrsc.org For example, in the design of new vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, the central quinolone and pyridine (B92270) moieties of approved drugs like lenvatinib (B1674733) and sorafenib (B1663141) were replaced with a quinoxaline scaffold. nih.gov

Scaffold optimization is an iterative process of refining the chemical structure to improve potency and drug-like properties. rsc.org This can involve:

Molecular Hybridization : Combining the quinoxaline scaffold with other known active fragments, such as chalcones or the diaryl urea moiety found in sorafenib, to create hybrid molecules with potentially synergistic or enhanced effects. nih.govnih.gov

Substituent Modification : Systematically altering the substituents on the quinoxaline ring to probe for favorable interactions with the target protein. For instance, SAR studies on a series of anticancer quinoxalines revealed that methylquinoxaline derivatives were more active than their chloroquinoxaline counterparts. nih.gov

Isosteric Replacement : Replacing functional groups with other groups that have similar physical or chemical properties to improve metabolic stability or binding affinity.

These design and optimization strategies have led to the identification of quinoxaline derivatives with potent antiproliferative activity against various cancer cell lines, including colon, liver, and breast cancer. nih.govnih.govrsc.org

In Silico Studies for Structure-Activity Relationship (SAR) Elucidation (e.g., Molecular Docking)

In silico studies, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for elucidating the structure-activity relationships of quinoxaline derivatives at the molecular level. nih.govnih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the specific interactions that stabilize the ligand-protein complex. researchgate.netnih.gov

These computational methods help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors. nih.gov For example, docking studies of quinoxaline derivatives into the active site of VEGFR-2 have revealed key binding patterns and interactions with crucial amino acid residues. nih.govrsc.org Similarly, for p38α MAP kinase inhibitors, molecular docking and MD simulations were in strong agreement with experimental data, confirming the binding mode and inhibitory activity. nih.gov

In addition to docking, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. nih.govrsc.org This in silico profiling helps to assess the drug-likeness of the derivatives early in the discovery process, ensuring that optimized compounds not only have high activity but also possess favorable pharmacokinetic profiles. rsc.orgnih.gov The integration of these computational approaches with traditional synthesis and biological evaluation accelerates the development of promising quinoxaline-based therapeutic candidates. researchgate.netnih.gov

Table 2: In Silico Study Findings for Selected Quinoxaline Derivatives

Target ProteinIn Silico MethodKey FindingsReference
VEGFR-2Molecular Docking, ADMETIdentified effective binding with key residues; predicted good drug-likeness profiles. nih.govrsc.org
p38α MAP KinaseMolecular Docking, MD SimulationResults agreed with in vitro inhibitory activity; confirmed binding mode. nih.gov
HDAC6 Zf-UBDMolecular DockingEmphasized the crucial role of the quinoxaline ring and its substituents in binding. researchgate.net
ElastaseMolecular Docking, MD SimulationShowed strong binding potential, with hydrogen bonds and hydrophobic interactions in the active site. nih.gov
5-HT3 ReceptorsMolecular ModelingDiscriminated binding differences between receptor subtypes based on ligand structure. nih.gov

Future Research Directions and Emerging Applications in Materials Science

Exploration of Novel and Sustainable Synthetic Pathways for 2-Methyl-3-(methylsulfanyl)quinoxaline

The synthesis of quinoxaline (B1680401) derivatives is a well-established area of research, but the focus is increasingly shifting towards green and sustainable methods. ekb.egnih.gov Traditional synthesis often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For this compound, this would involve a substituted o-phenylenediamine and a dicarbonyl precursor containing methyl and methylsulfanyl groups.

Future research is focused on optimizing these classic reactions by incorporating green chemistry principles. ekb.eg This includes the use of environmentally benign solvents, catalysts, and alternative energy sources. ekb.eg For instance, the condensation reaction can be promoted by natural deep eutectic solvents (NADESs), offering a fast, efficient, and recyclable medium that often yields pure products without extensive purification. unicam.it Research into microwave-assisted synthesis also presents a pathway to faster reaction times and potentially higher yields, as demonstrated with related substituted (methylsulfanyl)quinoxalines. nih.gov

Another promising and highly relevant synthetic strategy involves the modification of a pre-formed quinoxaline ring. A particularly viable route starts with 2-methyl-3(2H)-quinoxalinethione. This intermediate can be synthesized and then undergo S-alkylation with a methylating agent (e.g., methyl iodide) in a nucleophilic substitution reaction to introduce the methylsulfanyl group. This approach has been successfully used for similar structures and allows for modular derivatization. acs.orgnih.govmdpi.com

Table 1: Comparison of Synthetic Approaches for Quinoxaline Derivatives

Synthetic Strategy Description Advantages Key Research Area
Classic Condensation Reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. Straightforward, widely applicable. Development of novel, functionalized dicarbonyl precursors.
Green Condensation Classic condensation performed using sustainable methodologies. Reduced waste, lower energy consumption, use of non-toxic materials. ekb.egunicam.it Application of NADESs, water as a solvent, solvent-free reactions, and catalytic processes. unicam.it
Post-Synthetic Modification Modification of a quinoxaline scaffold, such as S-alkylation of a quinoxalinethione. Modular, allows for late-stage diversification of derivatives. acs.orgnih.gov Optimization of reaction conditions for high selectivity and yield.

| Catalytic Routes | Use of catalysts like iron, ceric ammonium (B1175870) nitrate (B79036) (CAN), or bentonite (B74815) clay to promote synthesis. researchgate.net | Low cost, high efficiency, milder reaction conditions. | Discovery of new, more efficient, and reusable catalysts. |

Future work will likely focus on combining these strategies, for example, by developing a green catalytic method for the direct C-H methylation and thiomethylation of a quinoxaline core, which would represent a highly atom-economical approach.

Advanced Spectroscopic and Analytical Characterization Techniques

The definitive identification and characterization of this compound rely on a suite of advanced spectroscopic techniques. The structural confirmation of newly synthesized quinoxaline derivatives is routinely achieved through methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry. acs.orgscholaris.caasianpubs.org

For this compound, specific spectroscopic signatures would be expected:

¹H NMR: Distinct signals would appear for the two methyl groups (one on the quinoxaline ring and one in the methylsulfanyl group) and the aromatic protons of the benzo-fused ring. The chemical shifts of these protons provide crucial information about the electronic environment within the molecule.

¹³C NMR: The spectrum would show characteristic peaks for all carbon atoms, including the two methyl carbons, the carbons of the quinoxaline core, and the C-S carbon. The precise chemical shifts help confirm the connectivity of the molecule. nih.govacs.org

FT-IR: Vibrational bands corresponding to C-H (aromatic and aliphatic), C=N, and C-S bonds would be observed, confirming the presence of the key functional groups. nih.gov

Beyond basic structural confirmation, advanced analytical methods are crucial for future applications. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the quantitative determination of quinoxaline derivatives, even at trace levels. nih.gov Developing such methods for this compound could be vital for quality control in materials science applications or for potential metabolic studies if used as a building block for bioactive compounds. nih.gov Furthermore, solvatochromism studies, which examine the shift in absorption and fluorescence spectra in different solvents, can reveal insights into the molecule's photophysical properties and dipole moments in ground and excited states, which is essential for designing optoelectronic materials. nih.gov

Refinement of Theoretical and Computational Models for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for understanding and predicting the properties of quinoxaline derivatives. bjp-bg.commdpi.com These theoretical models allow researchers to calculate optimized geometries, electronic structures, and spectroscopic properties before undertaking complex synthesis. asianpubs.orgresearchgate.net

For this compound, computational studies can provide deep insights:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic properties relevant to optoelectronics. scholaris.casciensage.infonih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nih.govasianpubs.org This is crucial for predicting how the molecule will interact with other reagents, which informs its use as a synthetic building block.

Spectroscopic Prediction: Theoretical calculations can predict IR, NMR, and UV-Vis absorption spectra. nih.govasianpubs.org Comparing these predicted spectra with experimental data provides strong validation for the synthesized structure. asianpubs.org

Future research will focus on refining these models to improve their predictive accuracy for this class of compounds. This includes employing more advanced basis sets and dispersion corrections to better account for intermolecular interactions. mdpi.com Such refined models can accelerate the discovery of new materials by allowing for the high-throughput virtual screening of derivatives with tailored electronic and optical properties, guiding synthetic efforts toward the most promising candidates for specific applications. bjp-bg.comresearchgate.net

Potential Applications in Optoelectronic Device Design and Luminescent Materials

Quinoxaline derivatives are a significant class of materials in the field of optoelectronics due to their inherent electronic properties. nih.govipp.pt The quinoxaline ring is electron-deficient, making it an excellent electron-acceptor (acceptor) moiety. researchgate.net When combined with electron-donating groups in a "push-pull" architecture, these molecules can exhibit efficient intramolecular charge transfer (ICT), a phenomenon that is often the basis for luminescence. researchgate.netfao.org

The structure of this compound, with its electron-withdrawing quinoxaline core, holds promise for applications in luminescent materials and organic light-emitting diodes (OLEDs). rsc.orgrsc.org The methyl and methylsulfanyl groups, while not strong donors, modulate the electronic properties of the quinoxaline system. Future research could focus on using this compound as a core scaffold and introducing stronger electron-donating groups to create novel D-A (Donor-Acceptor) or D-A-D type dyes.

Table 2: Optoelectronic Properties and Research Focus for Quinoxaline Derivatives

Property Relevance to Optoelectronics Future Research on this compound
Luminescence Emission of light upon excitation; fundamental for OLEDs and fluorescent sensors. rsc.orgrsc.org Investigating its fluorescence and phosphorescence; tuning emission color by further functionalization.
Intramolecular Charge Transfer (ICT) Efficient charge separation in the excited state, leading to desirable optical properties. researchgate.net Using computational models to predict and enhance ICT character by adding donor groups.
HOMO/LUMO Engineering Tuning energy levels to match electrodes and other materials in a device for efficient charge injection and transport. scholaris.ca Systematically studying how substituents modify the FMO energy levels.

| Aggregation-Induced Emission (AIE) | Strong fluorescence in the aggregated or solid-state, overcoming quenching issues common in traditional dyes. scholaris.ca | Exploring if derivatives of this compound exhibit AIE properties for solid-state lighting applications. |

Computational studies on similar (methylsulfanyl)quinoxalines suggest that these molecules could be useful for designing optoelectronic components. bjp-bg.comsciensage.info The path forward involves synthesizing derivatives of this compound and systematically studying their photophysical properties, including quantum yield and emission wavelengths, to evaluate their suitability for high-efficiency OLEDs and other light-emitting applications. rsc.orgrsc.org

Role of this compound as a Building Block in Complex Organic Synthesis

Beyond its potential as a functional material itself, this compound serves as a versatile building block for the synthesis of more complex organic molecules. ipp.pt The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities. mdpi.comresearchgate.netnih.gov

The functional groups on this compound offer multiple handles for further chemical modification:

The Methylsulfanyl Group: The sulfur atom can be oxidized to form sulfoxide (B87167) or sulfone moieties, which can significantly alter the electronic properties and biological activity of the molecule. The methylsulfanyl group can also potentially act as a leaving group in cross-coupling reactions, allowing for the introduction of new substituents at the 3-position.

The Quinoxaline Ring: The aromatic ring can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the pyrazine (B50134) ring can make this challenging.

The Methyl Group: The methyl group's protons can be acidic enough to be removed by a strong base, creating a nucleophile for further reactions.

Research has shown that quinoxaline-thioethers can be elaborated into complex peptidomimetics by converting a related ester precursor into an acyl azide (B81097) and coupling it with amino acids. acs.orgnih.gov This demonstrates how the sulfanyl (B85325) linkage can serve as a stable spacer to attach other functionalities. Therefore, this compound is a valuable starting material for creating libraries of new compounds for screening in drug discovery and agrochemical research. acs.org

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-Methyl-3-(methylsulfanyl)quinoxaline?

The compound is typically synthesized via condensation reactions between substituted o-phenylenediamines and α-keto or α-halo carbonyl derivatives. For example, alkylsulfanyl-substituted quinoxalines can be prepared by reacting 3-methylquinoxalin-2-thiol with alkyl halides under basic conditions. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Yield optimization may require temperature control and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, triclinic systems (space group P1) with unit cell parameters a = 7.35 Å, b = 8.30 Å, c = 14.22 Å have been reported for alkylsulfanyl analogs .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methylsulfanyl groups exhibit characteristic shifts at δ ~2.5 ppm for 1^1H and δ ~15–20 ppm for 13^13C).
  • FTIR : Identifies functional groups (e.g., C-S stretching at ~600–700 cm1^{-1}) .

Q. How can researchers screen the biological activity of this compound derivatives?

Initial screening involves in vitro assays:

  • Antimicrobial activity : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., non-small-cell lung cancer) to determine IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to diseases .

Advanced Research Questions

Q. What computational strategies are used to model the electronic and optical properties of this compound?

Density Functional Theory (DFT) with B3LYP/6-311G+(d,p) basis sets calculates ground-state geometries, HOMO-LUMO gaps, and excitation energies. Time-Dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, aiding in optoelectronic applications. Key parameters include ionization potential (~8.5 eV), electron affinity (~1.2 eV), and global electrophilicity (~3.4 eV) .

Q. How should researchers address contradictions in reported biological activity data for quinoxaline derivatives?

Discrepancies may arise from:

  • Solubility differences : Use standardized solvents (e.g., DMSO with <0.1% water) .
  • Cell line variability : Validate results across multiple lines (e.g., MDA-MB-231 vs. A549) .
  • Structural analogs : Compare substituent effects (e.g., bromo vs. nitro groups altering electron-withdrawing capacity) .

Q. What strategies enhance the biological activity of this compound derivatives?

  • Substituent modification : Introduce electron-donating groups (e.g., -OCH3_3) to improve solubility or electron-withdrawing groups (e.g., -NO2_2) to enhance DNA intercalation .
  • Metal chelation : Form complexes with Cu(II) or Zn(II) to increase DNA-binding affinity .
  • Hybrid scaffolds : Link to triazole or sulfonamide moieties for dual-target inhibition .

Q. What methodologies evaluate the pharmacokinetic and toxicity profiles of quinoxaline derivatives?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate LogP (<3 for optimal absorption), CYP450 inhibition, and Ames mutagenicity .
  • In vivo models : Rodent studies assess acute toxicity (LD50_{50}) and organ-specific effects (e.g., hepatotoxicity via ALT/AST levels) .

Q. How do crystallographic data inform the design of quinoxaline-based materials?

Crystal packing analysis reveals intermolecular interactions (e.g., π-π stacking, C-H···S bonds) critical for optoelectronic properties. For example, alkylsulfanyl chains in triclinic systems enhance thermal stability (decomposition >250°C) .

Methodological Notes

  • Data interpretation : Cross-validate computational results with experimental UV-Vis and cyclic voltammetry .
  • Synthetic reproducibility : Optimize reaction times (12–24 hr) and monitor intermediates via TLC .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent cytotoxicity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.